N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H8ClN3O2S |
|---|---|
Molecular Weight |
305.74 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)11-12(17-19-16-11)15-13(18)10-2-1-7-20-10/h1-7H,(H,15,17,18) |
InChI Key |
LTYHJNGJHACJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with thiophene derivatives can introduce the thiophene carboxamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- N-[4-(4-chlorophenyl)-1,2,5-thiadiazol-3-yl]thiophene-2-carboxamide
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is unique due to the combination of the oxadiazole and thiophene rings, which can confer distinct electronic and steric properties. This uniqueness can result in specific biological activities and applications that are not observed with other similar compounds .
Biological Activity
The compound N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Oxadiazole Ring : The presence of the oxadiazole ring contributes to the compound's biological activity.
- Chlorophenyl Group : The 4-chlorophenyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.
- Thiophene Moiety : This heterocyclic component is known for its role in various biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.75 μg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antitumor Activity
The antitumor potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation effectively.
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The IC50 values indicate that this compound has promising activity against multiple cancer types, making it a candidate for further development in cancer therapy .
The mechanism underlying the biological activity of this compound involves several pathways:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed upon treatment with this compound, contributing to its cytotoxic effects .
Study 1: Antimicrobial Efficacy
In a study published by PMC, this compound was tested against various bacterial strains. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .
Study 2: Antitumor Activity in Vivo
A recent investigation explored the antitumor effects of the compound in vivo using xenograft models. Tumor growth was significantly inhibited in treated groups compared to controls, further supporting its potential as an anticancer drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
